13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
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Overview
Description
13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a chemical compound with the molecular formula C20H41NO4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of decylamine with tetraethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether bonds. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the study of ion transport and membrane permeability.
Industry: The compound is used in the separation and purification of specific ions in industrial processes
Mechanism of Action
The mechanism by which 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide multiple binding sites for cations, allowing for the formation of strong and stable complexes. This property is particularly useful in applications such as ion transport and separation .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar in structure but lacks the decyl group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional nitrogen atoms in the ring structure.
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: Similar structure with an octyl group instead of a decyl group.
Uniqueness
The presence of the decyl group in 13-Decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane provides unique hydrophobic properties, which can enhance its ability to interact with lipid membranes and improve its solubility in organic solvents. This makes it particularly useful in applications where such properties are advantageous .
Properties
CAS No. |
75006-55-2 |
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Molecular Formula |
C20H41NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
13-decyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C20H41NO4/c1-2-3-4-5-6-7-8-9-10-21-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h2-20H2,1H3 |
InChI Key |
OQYMCCVEJUOMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
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